Tetromycin A

Übersicht

Beschreibung

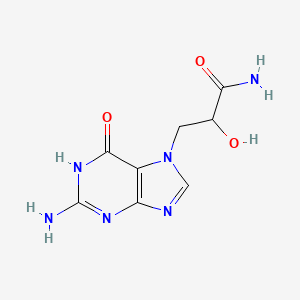

Tetromycin A is an unusual tetronic acid-based antibiotic . It is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . It has been shown to be active against antibiotic-resistant and susceptible Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

Tetracyclines, including Tetromycin A, have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .

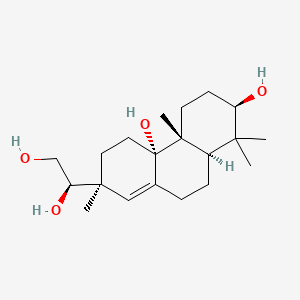

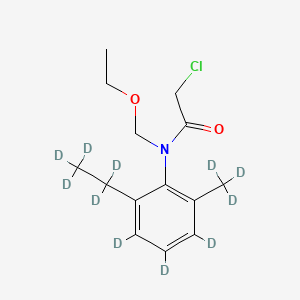

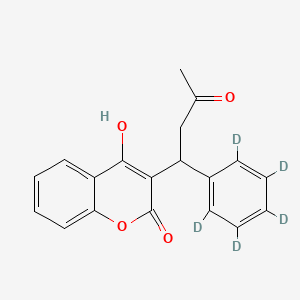

Molecular Structure Analysis

The molecular formula of Tetromycin A is C36H48O6 . Its formal name is (9CI)- (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4- (acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo [b]naphth [2,1-j]oxacyclotetradecin-18,20 (1H)-dione .

Physical And Chemical Properties Analysis

Tetromycin A is a solid at room temperature . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

1. Antiparasitic and Protease Inhibitory Activities Tetromycin derivatives, including Tetromycin A, have been isolated from Streptomyces axinellae and tested for their antiparasitic activities against Leishmania major and Trypanosoma brucei. These compounds also exhibit protease inhibition against cysteine proteases and viral proteases, showcasing potential in antiparasitic therapies and enzyme inhibition research (Pimentel-Elardo et al., 2011).

2. Impact on Mitochondrial Function Although not specifically about Tetromycin A, research on tetracyclines, a related group, shows that they can disrupt mitochondrial function in eukaryotic models. This impact on mitochondrial translation and proteotoxic stress has implications for understanding the broader effects of similar compounds in cellular and physiological research (Moullan et al., 2015).

3. Altered Cellular Metabolism In the realm of cellular biology, studies on doxycycline, a member of the tetracycline family, indicate that tetracyclines can alter gene expression and shift metabolism toward a more glycolytic phenotype in human cell lines. This research provides insights into the potential metabolic effects of related compounds like Tetromycin A (Ahler et al., 2013).

4. Antibiotic Resistance Studies The study of antibiotic resistance is crucial in medical research, and Tetromycin A, as part of the tetracycline group, contributes to this field. Research on resistance mechanisms to tetracyclines, including efflux and ribosomal protection, is essential for developing new antibiotics and understanding bacterial resistance patterns (Linkevicius et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFCZZPPWNMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76182291 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)